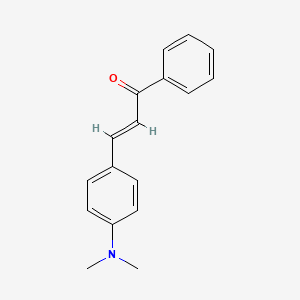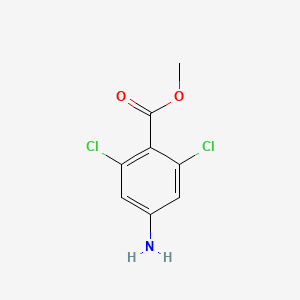
2,4-Diphenylpyridine
Overview
Description
2,4-Diphenylpyridine is an organic compound with the molecular formula C17H13N It is a derivative of pyridine, where two phenyl groups are attached at the 2 and 4 positions of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as n2,n4-diphenylpyrimidine-2,4-diamine have been studied as potential kinase-targeted antimalarials . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It’s worth noting that similar compounds like n2,n4-diphenylpyrimidine-2,4-diamine have been shown to inhibit kinases, which play a crucial role in cellular signaling . By inhibiting these enzymes, these compounds can disrupt the normal functioning of cells, potentially leading to various effects such as the inhibition of cell growth or induction of cell death .
Biochemical Pathways
For instance, they occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), essential coenzymes in numerous biochemical reactions .
Pharmacokinetics
The pharmacokinetic properties of 2,4-Diphenylpyridine indicate that it has high gastrointestinal absorption and is BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound has a logD7.4 of 2.73, indicating its lipophilicity, which can influence its absorption and distribution within the body . Its solubility is moderately low, which could affect its bioavailability .
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to effects such as the inhibition of cell growth or induction of cell death .
Biochemical Analysis
Biochemical Properties
2,4-Diphenylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as an inhibitor of CYP1A2, CYP2C19, and CYP2D6 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of drugs and other substances, potentially leading to changes in their efficacy and toxicity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the phosphorylation of proteins involved in the EGFR and m-TOR signaling pathways . These pathways are critical for cell growth, proliferation, and survival. By modulating these pathways, this compound can impact cell function and behavior, potentially leading to changes in cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of EGFR and EGFR kinase, leading to the downregulation of protein phosphorylation in the EGFR and m-TOR signaling pathways . This inhibition can result in cell cycle arrest at the G2/M phase and promote apoptosis by regulating the expression of cleaved caspase-3. Additionally, this compound’s interaction with cytochrome P450 enzymes alters their activity, affecting the metabolism of various substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of signaling pathways. At higher doses, this compound can lead to toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to changes in metabolic flux and metabolite levels . The compound’s inhibition of CYP1A2, CYP2C19, and CYP2D6 affects the metabolism of drugs and other substances, potentially altering their pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential therapeutic and toxic effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4-diphenylpyridine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 2,4-dihalopyridine and phenylboronic acid as starting materials, with a palladium catalyst and a base in an organic solvent . The reaction conditions often include heating the mixture to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar cross-coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
2,4-Diphenylpyridine has been explored for various scientific research applications:
Comparison with Similar Compounds
2,6-Diphenylpyridine: Similar structure but with phenyl groups at the 2 and 6 positions.
2-Phenylpyridine: Contains only one phenyl group at the 2 position.
4-Phenylpyridine: Contains only one phenyl group at the 4 position.
Uniqueness: 2,4-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
2,4-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXBDJBCBUIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205377 | |
| Record name | Pyridine, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26274-35-1, 56842-43-4 | |
| Record name | 2,4-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)






